molecular formula C12H16BrNO2 B1399042 3-Bromo-4-[(oxan-4-yl)methoxy]aniline CAS No. 1248623-67-7

3-Bromo-4-[(oxan-4-yl)methoxy]aniline

Cat. No. B1399042
CAS RN: 1248623-67-7
M. Wt: 286.16 g/mol
InChI Key: IMDACLWWCAIRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(oxan-4-yl)methoxy]aniline is an intermediate used in the preparation of triazole analogs of combretastatin A-4, which are cytotoxic agents and inhibitors of tubulin . It is also used in the synthesis of (1,2,4-oxadiazolyl)biphenylcarbonyltetrahydrospiro [furo]indolepiperidine (SB-224289), a selective 5-HT1B receptor inverse agonist .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-[(oxan-4-yl)methoxy]aniline is C12H16BrNO2 . The exact mass is 200.97893 g/mol and the molecular weight is 286.16 g/mol .

Scientific Research Applications

Metabolic Pathway Exploration

Research has elucidated the metabolic pathways of related brominated compounds in animal models. For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed intricate metabolic pathways, leading to the formation of various metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid and others, suggesting multiple metabolic routes for such compounds (Kanamori et al., 2002).

Structural Analogy and Biological Activities

Structural analogs of brominated compounds have been studied for their biological activities. For instance, 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines exhibited comparable activity to their flexible counterparts, indicating the potential of brominated derivatives in biological systems (Nichols et al., 1991).

Carcinogenicity and Chemical Interaction Studies

The derivatives of brominated compounds have been examined for carcinogenic activities. For example, derivatives of 7,12-dimethylbenz[a]anthracene with bromine substitution have shown varying levels of skin carcinogenicity, indicating the impact of bromine substitution on chemical behavior and biological interactions (Lijinsky et al., 1983).

Orexin Receptor Mechanisms and Compulsive Behavior

Compounds with bromine substitution have been explored for their influence on orexin receptors and related compulsive behaviors, demonstrating the role of brominated compounds in modulating neural pathways and behaviors (Piccoli et al., 2012).

Enzyme Induction and Biological Pathways

Certain brominated aniline derivatives have been identified as selective inducers of specific enzymes like cytochrome P450IA2, highlighting their potential role in modulating metabolic pathways and biological processes (Degawa et al., 1995).

Safety And Hazards

3-Bromo-4-[(oxan-4-yl)methoxy]aniline is harmful if inhaled, harmful in contact with skin, and harmful if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

3-bromo-4-(oxan-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDACLWWCAIRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-[(oxan-4-yl)methoxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-[(oxan-4-yl)methoxy]aniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-[(oxan-4-yl)methoxy]aniline
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-[(oxan-4-yl)methoxy]aniline
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-[(oxan-4-yl)methoxy]aniline
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-[(oxan-4-yl)methoxy]aniline
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-[(oxan-4-yl)methoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.